N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c24-18(17-19-9-5-10-20-17)22-14-7-2-1-6-13(14)15-12-23-11-4-3-8-16(23)21-15/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMKCXLFBDPVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further cyclization and functionalization to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by the presence of the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide, oxygen), and reducing agents (e.g., sodium borohydride, hydrogen gas). Reaction conditions typically involve controlled temperatures, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or imidazo[1,2-a]pyridine rings .
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials, such as optoelectronic devices and sensors
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3)
- Structural Features : Retains the imidazo[1,2-a]pyridine core but substitutes the phenyl group with a pyridyl moiety at position 6 and a phenyl carboxamide at position 2.
- Pharmacological Activity: Not explicitly stated, but similar compounds are often explored as kinase inhibitors due to the pyridyl group’s ability to engage in hydrogen bonding .
- Synthesis : Prepared via a multi-step route involving condensation and coupling reactions .
N-Tetrahydropyridinyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 27)
- Pharmacological Activity: Likely targets adenosine or kinase receptors, as seen in analogs with similar substituents .
STM2457 (METTL3 Inhibitor)
- Structural Features: Replaces pyrimidine-2-carboxamide with a pyrido[1,2-a]pyrimidine-2-carboxamide and adds a cyclohexylmethylaminomethyl group.
- Pharmacological Activity : Potent METTL3 inhibitor (IC₅₀ < 100 nM) with oral bioavailability, used in acute myeloid leukemia research .
- Selectivity : Demonstrates >100-fold selectivity over other methyltransferases due to its unique substituent arrangement .
N-[3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide
- Structural Features : Substitutes pyrimidine-2-carboxamide with a furan-2-carboxamide and introduces an iodine atom at position 5.
Groebke–Blackburn–Bienaymé Reaction (Rentería-Gómez et al., 2024)
- Approach : One-pot synthesis using microwave-assisted CuAAC to introduce triazole or amine substituents.
- Application : Used to generate analogs like N-(tert-butyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine (6a) .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Research Findings and Implications
- Structural Flexibility : Substitution at position 6 (e.g., iodine in cpd 9, chloro in cpd 29) modulates target engagement and pharmacokinetics .
- Synthetic Efficiency : Metal-free methods (e.g., ) reduce toxicity and cost, enabling scalable production of imidazo[1,2-a]pyridine derivatives .
- Therapeutic Potential: STM2457’s success highlights the promise of carboxamide-linked imidazo[1,2-a]pyridines in oncology, suggesting similar pathways for the target compound .
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a pyrimidine-2-carboxamide structure. The unique arrangement of nitrogen atoms within these heterocycles contributes to its biological activity.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as H460 (lung cancer), A549 (lung cancer), and HT-29 (colon cancer) with IC50 values ranging from 10 to 50 µM . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against various pathogens. Similar imidazopyridine derivatives have shown effectiveness against bacteria and fungi, with minimum inhibitory concentrations (MIC) reported between 5 to 20 µg/mL for several strains . The presence of the imidazolyl group is believed to enhance the interaction with microbial targets.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the imidazo[1,2-a]pyridine structure can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 4 | Increased anticancer potency |
| Presence of electron-withdrawing groups | Enhanced antimicrobial activity |
These findings suggest that careful tuning of substituents can optimize the therapeutic potential of this compound.
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer effects of this compound on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, with significant apoptosis observed through flow cytometry analysis.
- Antimicrobial Activity : In another investigation, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a potent inhibitory effect, suggesting potential for development as an antimicrobial agent.
Q & A
What are the standard synthetic routes and characterization techniques for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide derivatives?
Basic Research Question
A common synthetic approach involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds to form the pyrimidine core . For example, describes the synthesis of structurally similar compounds via coupling reactions of 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline with benzoyl chloride derivatives under reflux conditions. Characterization typically employs:
- ¹H/¹³C-NMR to confirm regiochemistry and substituent positions.
- FT-IR to verify carbonyl (C=O) and amide (N-H) functional groups.
- LC-MS for molecular weight validation and purity assessment .
How can Rhodium-catalyzed C-H amidation be optimized for introducing acetamide groups into imidazo[1,2-a]pyridine scaffolds?
Advanced Research Question
reports a Rh(III)-catalyzed ortho-amidation protocol using dioxazolones as amidating reagents. Key optimization parameters include:
- Catalyst Loading : 2–5 mol% [Cp*RhCl₂]₂ ensures efficiency while minimizing cost.
- Solvent System : Acetonitrile/water (9:1) improves solubility and reaction kinetics.
- Temperature : Reactions at 80–100°C for 12–24 hours achieve >85% yield .
Methodological validation involves kinetic isotope effect (KIE) studies to confirm reversible C-H bond cleavage as the rate-determining step.
What strategies address contradictory biological activity data in imidazo[1,2-a]pyridine derivatives across studies?
Advanced Research Question
Contradictions in activity data (e.g., IC₅₀ variations) often arise from assay conditions or structural nuances. highlights the importance of:
- Standardized Assays : Use identical parasite strains (e.g., Trypanosoma brucei rhodesiense) and cell lines (e.g., MRC-5 fibroblasts) for cytotoxicity comparisons.
- Structural Modifications : Introducing electron-withdrawing groups (e.g., -Br, -Cl) at specific positions enhances selectivity. For example, (E)-N-(4-(3-(4-bromophenyl)acryloyl)phenyl) derivatives showed IC₅₀ = 1.13 μM against T. b. rhodesiense with >50 selectivity indices .
- Dose-Response Curves : Triplicate measurements reduce variability in potency assessments.
How can computational methods predict ADME/toxicity profiles of imidazo[1,2-a]pyridine carboxamides?
Advanced Research Question
demonstrates in-silico docking and ADME prediction using tools like SwissADME and AutoDock Vina. Key steps:
- Molecular Docking : Prioritize compounds with binding affinities ≤−8.0 kcal/mol against target proteins (e.g., mycobacterial enzymes).
- Lipinski’s Rule Compliance : Ensure molecular weight ≤500 Da, LogP ≤5, and ≤10 hydrogen bond acceptors/donors.
- Toxicity Screening : Use ProTox-II to predict hepatotoxicity and mutagenicity risks .
What experimental designs validate the selective imaging capabilities of imidazo[1,2-a]pyridine-based fluorescent probes?
Advanced Research Question
details the development of IPPA, a fluorescent probe for cysteine (Cys) imaging. Methodological validation includes:
- Selectivity Tests : Compare fluorescence responses to Cys, homocysteine (Hcy), and glutathione (GSH) at physiological pH.
- Cytotoxicity Assays : MTT assays on HepG2 cells confirm low toxicity (e.g., >90% viability at 10 μM).
- In Vivo Imaging : Zebrafish models assess permeability and real-time tracking of thiol metabolites .
How are chalcone conjugates of imidazo[1,2-a]pyridines evaluated for antikinetoplastid activity?
Advanced Research Question
outlines a multi-step evaluation protocol:
Synthesis : Couple chalcone acryloyl groups to the carboxamide via Suzuki-Miyaura cross-coupling.
In Vitro Screening :
- Antiparasitic Activity : Dose-dependent assays against T. cruzi and Leishmania spp.
- Cytotoxicity : Parallel testing on mammalian cell lines (e.g., PMM macrophages).
SAR Analysis : Correlate substituent effects (e.g., halogenation) with potency (Table 1).
| Derivative | Substituent | IC₅₀ (T. b. brucei) | Selectivity Index (MRC-5) |
|---|---|---|---|
| D1 | 2-Cl-Ph | 1.35 μM | >50 |
| D2 | 4-Br-Ph | 1.13 μM | >50 |
What mechanistic insights guide the design of METTL3 inhibitors based on imidazo[1,2-a]pyridine scaffolds?
Advanced Research Question
highlights STM2457, a METTL3 inhibitor, with the following design principles:
- Binding Interactions : The carboxamide group forms hydrogen bonds with METTL3’s catalytic pocket (Asp395, Lys513).
- Selectivity : Cyclohexylmethyl groups reduce off-target binding to METTL14.
- In Vivo Efficacy : Oral administration in AML xenograft models shows tumor reduction (≥50% at 10 mg/kg) .
How are Vilsmeier formylation reactions applied to functionalize imidazo[1,2-a]pyrimidines?
Basic Research Question
describes Vilsmeier formylation using POCl₃/DMF to introduce formyl groups at position 3 of the imidazo[1,2-a]pyrimidine core. Key steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
